trans-4-Chlorostilbene
Description
Significance of Stilbene (B7821643) Derivatives in Contemporary Chemical Research
Stilbenes are a class of organic compounds that feature two aromatic rings linked by an ethylene (B1197577) bridge. This structural motif is the foundation for a vast array of derivatives that have garnered significant attention in modern chemical research. rsc.orgmdpi.com These compounds, both naturally occurring and synthetic, exhibit a wide range of biological activities and physicochemical properties. rsc.orgmdpi.com
In the realm of medicinal chemistry, stilbene derivatives are celebrated for their diverse therapeutic potential. rsc.orgnih.gov Resveratrol, a well-known natural stilbene, has been extensively studied for its antioxidant, anti-inflammatory, and cardioprotective effects. nih.gov This has spurred investigations into other derivatives, with the aim of discovering new compounds with enhanced efficacy and bioavailability. nih.govnih.gov The core stilbene scaffold has proven to be a versatile template for designing molecules with potential applications as anticancer, antimicrobial, and neuroprotective agents. rsc.orgnih.gov
Beyond their biological significance, stilbene derivatives are crucial in materials science. Their unique photochromic and fluorescent properties make them ideal candidates for the development of molecular switches, optical data storage systems, and organic light-emitting diodes (OLEDs). The ability of some stilbenes to undergo reversible isomerization between their cis and trans forms upon exposure to light is a key feature exploited in these applications. Furthermore, the rigid and planar structure of certain derivatives lends itself to the formation of liquid crystals and other advanced materials.
Scope and Objectives of Academic Inquiry on trans-4-Chlorostilbene
This compound, a halogenated derivative of stilbene, has emerged as a compound of interest for academic and industrial researchers. The primary focus of inquiry revolves around understanding how the introduction of a chlorine atom at the para position of one of the phenyl rings influences the compound's chemical behavior and potential applications.
A significant area of research is the exploration of its photochemical properties. ontosight.ai Scientists are investigating its photoisomerization and photocyclization reactions, which are fundamental to its potential use in photoresponsive materials and as a molecular switch. ontosight.ai The chlorine substituent can alter the electronic properties of the stilbene backbone, thereby affecting the efficiency and wavelength dependence of these photochemical processes.
Furthermore, this compound serves as a valuable intermediate in organic synthesis. ontosight.ai Its chemical structure provides a platform for further functionalization, enabling the creation of more complex molecules with tailored properties. Researchers are actively developing new synthetic methodologies and exploring its utility as a building block for pharmaceuticals, agrochemicals, and functional materials. ontosight.ai While the broader family of stilbenes is known for various biological activities, the specific therapeutic potential of this compound is an ongoing area of investigation. ontosight.ai
Chemical Profile of this compound
This compound is a solid, crystalline compound at room temperature. Its key chemical and physical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₄H₁₁Cl |
| Molecular Weight | 214.69 g/mol |
| CAS Number | 4714-23-2 |
| Melting Point | 129-130 °C |
| Boiling Point | 70 °C at 15 Torr |
| IUPAC Name | 1-chloro-4-[(E)-2-phenylethenyl]benzene |
Data sourced from multiple references. nih.govguidechem.com
Synthesis and Manufacturing
The synthesis of this compound can be achieved through several established organic reactions. Common laboratory-scale methods include:
Wittig Reaction: This method involves the reaction of a phosphorus ylide, derived from a suitable benzylphosphonium salt, with 4-chlorobenzaldehyde (B46862). The reaction is known for its high stereoselectivity, typically favoring the formation of the trans isomer.
Heck Reaction: A palladium-catalyzed cross-coupling reaction between 4-chloroiodobenzene and styrene (B11656) can be employed to synthesize this compound. This method is advantageous due to its tolerance of various functional groups.
McMurry Reaction: This reaction involves the reductive coupling of two molecules of 4-chlorobenzaldehyde using a low-valent titanium reagent, such as that generated from TiCl₄ and a reducing agent like zinc. It is particularly useful for the synthesis of symmetrical stilbenes.
One documented synthesis involves the reaction of 4-chlorobenzoyl chloride with styrene in the presence of tri-2-ethylhexylamine and a palladium chloride catalyst. prepchem.com This procedure, conducted at 120°C for 4 hours, yields this compound as white flakes. prepchem.com
Key Research Applications
The unique properties of this compound have led to its investigation in several areas of scientific research.
Chemical Intermediate
This compound is a versatile chemical intermediate used in the synthesis of more complex organic molecules. ontosight.ai Its structure, featuring a reactive double bond and a halogenated aromatic ring, allows for a variety of chemical transformations. It can undergo electrophilic addition reactions at the double bond and nucleophilic aromatic substitution at the chlorinated ring, providing pathways to a diverse range of derivatives.
Materials Science
In the field of materials science, the photochemical properties of this compound are of particular interest. ontosight.ai Like other stilbenes, it can undergo trans-cis isomerization upon exposure to ultraviolet light. This photo-responsive behavior makes it a candidate for the development of "smart" materials, such as photo-switchable polymers and liquid crystals. The incorporation of this compound into a polymer backbone could allow for the reversible modulation of the material's properties, such as its shape, color, or permeability, through the application of light.
Photochemical Studies
The photochemical behavior of this compound itself is a subject of fundamental research. ontosight.ai Studies on its photoisomerization and photocyclization reactions contribute to a deeper understanding of the photophysics and photochemistry of stilbenoid compounds. For instance, under certain conditions, it can undergo an oxidative photocyclization to form 3-chlorophenanthrene. This type of reaction is significant in the synthesis of polycyclic aromatic hydrocarbons, a class of compounds with applications in organic electronics and as chemical probes.
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-4-[(E)-2-phenylethenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11H/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYKTMUIQGPMMH-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4714-23-2 | |
| Record name | 1-Chloro-4-(2-phenylvinyl)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004714232 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Chlorostilbene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=874 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-chloro-4-(2-phenylvinyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.913 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for Trans 4 Chlorostilbene and Its Derivatives
Stereoselective Synthesis Approaches
The geometric configuration of stilbene (B7821643) derivatives profoundly influences their physical, chemical, and biological properties. Consequently, achieving high stereoselectivity in the synthesis of trans-4-chlorostilbene is a primary objective. Several powerful synthetic strategies have been refined to control the formation of the desired trans (E) isomer over the cis (Z) isomer.
Wittig Reaction and Stereochemical Control
The Wittig reaction is a cornerstone in alkene synthesis, involving the reaction of a phosphorus ylide with an aldehyde or ketone. wiley-vch.demasterorganicchemistry.com The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Unstabilized ylides, typically bearing alkyl or hydrogen substituents, generally lead to the formation of Z-alkenes through a kinetically controlled pathway involving an early, puckered transition state that minimizes steric interactions. quora.comwikipedia.org
Conversely, stabilized ylides, which contain an electron-withdrawing group (e.g., carbonyl, ester, or cyano) on the carbanionic carbon, predominantly yield E-alkenes. quora.comyoutube.com The increased stability of the ylide allows for the reaction to proceed under thermodynamic control, favoring the more stable trans-oxaphosphetane intermediate. wikipedia.org For the synthesis of this compound, a stabilized ylide derived from a substituted benzylphosphonium salt would be reacted with benzaldehyde (B42025), or vice-versa.
A significant modification that enhances the formation of E-alkenes is the Horner-Wadsworth-Emmons (HWE) reaction. This variation employs phosphonate (B1237965) carbanions, which are more nucleophilic than the corresponding phosphorus ylides. nrochemistry.comnumberanalytics.com The HWE reaction almost exclusively produces the trans-alkene, as the elimination of the dialkylphosphate byproduct proceeds through a transition state that minimizes steric hindrance, strongly favoring the E-isomer. nrochemistry.comresearchgate.net This method is highly reliable for producing trans-stilbenes with excellent stereoselectivity. nrochemistry.com
| Reaction | Ylide/Phosphonate Type | Typical Product | Rationale |
| Wittig Reaction | Unstabilized | Z-alkene | Kinetic control, early transition state minimizes sterics. quora.comwikipedia.org |
| Wittig Reaction | Stabilized | E-alkene | Thermodynamic control, more stable trans-oxaphosphetane. quora.comyoutube.com |
| Horner-Wadsworth-Emmons | Phosphonate Carbanion | E-alkene | Thermodynamically favored anti-elimination pathway. nrochemistry.comresearchgate.net |
Cross-Metathesis and Silylative Coupling Strategies
Olefin metathesis, a Nobel Prize-winning reaction, has emerged as a powerful tool for the formation of carbon-carbon double bonds. wikipedia.org Cross-metathesis (CM) involves the reaction between two different alkenes to form new alkene products. organic-chemistry.org For the synthesis of this compound, this could involve the reaction of 4-chlorostyrene (B41422) with styrene (B11656) in the presence of a ruthenium-based catalyst, such as a Grubbs catalyst. wiley-vch.deorganic-chemistry.org The selectivity of the cross-metathesis reaction can be influenced by the relative reactivity of the olefin partners and the catalyst used. illinois.edu While statistical mixtures can be obtained, conditions can be optimized to favor the desired cross-product. organic-chemistry.orgillinois.edu
Silylative coupling represents another modern approach. One such strategy involves a tandem cross-metathesis/Hiyama coupling sequence. For instance, 4-chlorostyrene can undergo cross-metathesis with a vinylsilane. scribd.com The resulting silylated stilbene derivative can then participate in a palladium-catalyzed Hiyama coupling reaction. wiley-vch.describd.com
Hiyama Coupling and Palladium-Catalyzed Transformations
The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organosilane and an organic halide. wikipedia.orgorganic-chemistry.org This reaction requires activation of the organosilane, typically with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or a base, to form a hypervalent silicon species that facilitates transmetalation to the palladium center. organic-chemistry.orgmdpi.com A key advantage of organosilanes is their stability and low toxicity. organic-chemistry.org For the synthesis of this compound, a vinylsilane could be coupled with 4-chloroiodobenzene, or alternatively, a (4-chlorophenyl)silane (B1623583) could be coupled with a vinyl halide. The Hiyama coupling is known for its high functional group tolerance. mdpi.com
Palladium-catalyzed transformations are central to modern organic synthesis. nih.gov Beyond the Hiyama coupling, other palladium-catalyzed reactions are instrumental in stilbene synthesis. These reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org
| Coupling Reaction | Organometallic Reagent | Organic Halide/Triflate | Key Features |
| Hiyama Coupling | Organosilane (e.g., R-Si(OR')₃) | Aryl/Vinyl Halide | Requires fluoride or base activation; low toxicity of reagents. wikipedia.orgorganic-chemistry.org |
| Suzuki-Miyaura Coupling | Organoboron (e.g., R-B(OH)₂) | Aryl/Vinyl Halide | Mild conditions, high functional group tolerance, commercially available reagents. wiley-vch.de |
| Stille Coupling | Organotin (e.g., R-SnBu₃) | Aryl/Vinyl Halide | High tolerance for functional groups, but tin reagents are toxic. scribd.com |
| Negishi Coupling | Organozinc (e.g., R-ZnCl) | Aryl/Vinyl Halide | High reactivity of organozinc reagents. wiley-vch.de |
Alternative Coupling Reactions
While the aforementioned methods are prominent, other coupling reactions also provide viable pathways to this compound, each with its own distinct mechanism and applications.
Meerwein Arylation Applications
The Meerwein arylation is a radical-based reaction that involves the addition of an aryl diazonium salt to an electron-deficient alkene, typically catalyzed by a copper salt. wikipedia.org The reaction proceeds via the generation of an aryl radical from the diazonium salt, which then adds to the alkene. wikipedia.org Subsequent elimination of a proton and the halide results in the formation of the arylated alkene. To synthesize this compound, one could envision the reaction of a 4-chlorobenzenediazonium salt with styrene. The stereochemical outcome is often in favor of the more stable trans isomer.
Heck Cross-Coupling in this compound Synthesis
The Heck reaction, another Nobel Prize-winning transformation, is a palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene. wikipedia.orgyoutube.com This reaction is a powerful method for C-C bond formation and is widely used for the synthesis of substituted alkenes, including stilbenes. uliege.beorganic-chemistry.org The synthesis of this compound via the Heck reaction would typically involve the coupling of 4-chloroiodobenzene, 4-bromochlorobenzene, or 4-chlorophenyl triflate with styrene in the presence of a palladium catalyst and a base. prepchem.com The reaction mechanism involves syn-addition of the aryl-palladium species to the alkene, followed by syn-β-hydride elimination, which generally leads to the thermodynamically more stable trans product with high selectivity. youtube.com
| Reaction | Reactant 1 | Reactant 2 | Catalyst/Promoter | Typical Stereoselectivity |
| Meerwein Arylation | Aryl Diazonium Salt | Alkene | Copper Salt | Favors trans |
| Heck Reaction | Aryl Halide/Triflate | Alkene | Palladium Catalyst & Base | Predominantly trans youtube.com |
Derivatization Strategies for this compound Scaffolds
The this compound framework, with its reactive double bond and two aromatic rings, serves as a versatile scaffold for chemical modification. Derivatization strategies can be broadly categorized into two main areas: transformations of existing functional groups and the introduction of new functionalities or pharmacophores to alter the molecule's properties for various applications, including medicinal chemistry and materials science.
Functional Group Transformations
The inherent reactivity of the alkene and aromatic moieties within the this compound structure allows for a variety of chemical transformations. These reactions modify the core structure, leading to new derivatives with distinct chemical and physical properties.
Reactions at the Alkene Bridge: The central carbon-carbon double bond is a primary site for chemical modification. One of the key reactions is epoxidation, which converts the alkene into an epoxide. This transformation is significant as it introduces a strained three-membered ring, which can be a precursor for further synthesis, such as the formation of diols. The oxidation of the double bond can also lead to cleavage of the molecule, resulting in the formation of aldehydes, such as benzaldehyde and 4-chlorobenzaldehyde (B46862). Conversely, reduction of the double bond, for instance through catalytic hydrogenation, can convert this compound into the corresponding 1-chloro-4-(2-phenylethyl)benzene, saturating the ethene bridge and removing the planarity of the stilbene core.
Electrophilic Aromatic Substitution: The two phenyl rings of the scaffold are susceptible to electrophilic aromatic substitution, allowing for the introduction of various substituents. The chlorine atom on one ring acts as a deactivating but ortho-, para-directing group, while the styryl group on the other ring influences its reactivity. Reactions such as nitration, halogenation, and sulfonation can be performed to add functional groups to the aromatic systems. These substitutions are crucial for fine-tuning the electronic properties of the molecule.
Photocyclization: A significant transformation of the stilbene scaffold is its ability to undergo photochemical cyclization. Under oxidative conditions and upon irradiation with UV light, this compound can undergo an intramolecular cyclization reaction. This process, often referred to as the Mallory reaction, yields phenanthrene (B1679779) derivatives. Specifically, this compound cyclizes to form 3-chlorophenanthrene. This reaction provides a powerful method for synthesizing polycyclic aromatic hydrocarbons from stilbenoid precursors.
| Reaction Type | Reagents & Conditions | Product | Research Finding |
| Photocyclization | UV irradiation, Oxidizing agent (e.g., Iodine) | 3-Chlorophenanthrene | A pivotal development demonstrated the efficient photochemical cyclization of the compound to form a chlorinated phenanthrene derivative under oxidative conditions. |
| Oxidation | Potassium permanganate (B83412) (KMnO₄), Chromium trioxide (CrO₃) | Corresponding ketones or aldehydes | The double bond can be cleaved to yield aldehyde derivatives. |
| Reduction | Lithium aluminum hydride (LiAlH₄), Sodium borohydride (B1222165) (NaBH₄) | 1-Chloro-4-(2-phenylethyl)benzene | The central double bond can be saturated to form the corresponding alkane derivative. |
Introduction of Pharmacophores
The stilbene skeleton is recognized as a privileged scaffold in medicinal chemistry, with many of its derivatives exhibiting significant biological activity. nih.gov The this compound core can be systematically modified to introduce pharmacophores—molecular features or functional groups responsible for a drug's pharmacological activity—to develop new potential therapeutic agents.
Modifications for Anticancer Activity: The search for novel anticancer agents has driven much of the research into stilbene derivatization. The introduction of specific functional groups, such as methoxy (B1213986) (-OCH₃) or nitro (-NO₂), has been shown to enhance the cytotoxic activity of stilbene derivatives against various cancer cell lines. nih.gov For example, cis-stilbenes structurally similar to combretastatin (B1194345) A-4, which feature trimethoxy-substituted phenyl rings, are potent inhibitors of tubulin polymerization, a key target in cancer chemotherapy. nih.gov By applying similar strategies, the this compound scaffold can be functionalized with methoxy groups or converted to the cis-isomer to explore potential tubulin-targeting agents.
Inhibition of Metabolic Enzymes: Another key strategy involves designing derivatives that can inhibit specific enzymes involved in disease progression or drug metabolism. For instance, researchers have synthesized trans-stilbene (B89595) derivatives bearing methoxy and methylthio (-SCH₃) groups to act as inhibitors of cytochrome P450 family 1 (CYP1) enzymes. nih.gov These enzymes are involved in the metabolic activation of procarcinogens. The introduction of a methylthio group, in particular, was explored to modulate inhibitory potency. nih.gov This approach highlights how the addition of sulfur-containing pharmacophores to the stilbene skeleton can be a viable strategy for developing enzyme inhibitors.
Introduction of Phosphorus-Containing Groups: Phosphonate groups are important pharmacophores used to increase metabolic stability and target specific biological pathways. uiowa.edu The introduction of a phosphonate moiety onto the stilbene scaffold represents a rational design strategy for creating novel bioactive compounds. For example, a Horner-Wadsworth-Emmons reaction can be employed to synthesize stilbene phosphonates, where a phosphonate group is directly attached to the alkene bridge. nih.gov These derivatives could be investigated for a range of activities, leveraging the known therapeutic potential of organophosphorus compounds. uiowa.edu
| Derivative Class | Pharmacophore Introduced | Target/Application | Research Finding |
| Methoxy-stilbenes | Methoxy (-OCH₃) | Anticancer (Tubulin Inhibition) | The position and number of methoxy groups on the stilbene skeleton are critical for cytotoxicity and tubulin polymerization inhibition. nih.govnih.gov |
| Methylthio-stilbenes | Methylthio (-SCH₃) | Enzyme Inhibition (CYP1A1) | trans-stilbene derivatives with methoxy and methylthio groups were synthesized and evaluated as inhibitors of cytochrome P450 enzymes, which are involved in procarcinogen metabolism. nih.gov |
| Stilbene Phosphonates | Phosphonate (-PO(OR)₂) | Bioactive Agents | The phosphonate group is a key pharmacophore in drug design; its incorporation into a stilbene scaffold via methods like the HWE reaction can produce novel potential therapeutics. uiowa.edunih.gov |
Reaction Mechanisms and Mechanistic Elucidation Involving Trans 4 Chlorostilbene
Photochemical Reaction Mechanisms
The photochemistry of stilbene (B7821643) and its derivatives is a cornerstone of organic photochemistry, characterized by the pivotal trans-cis isomerization around the central ethylenic bond. The presence of a chlorine atom at the 4-position introduces electronic perturbations that modulate these fundamental processes.
The trans-cis photoisomerization of stilbenes is a classic example of a photo-induced structural change. nih.gov Upon absorption of ultraviolet light, trans-4-chlorostilbene is promoted from its ground state (S₀) to an excited singlet state (S₁). The core of the isomerization mechanism involves the dynamics within this excited state. The molecule, initially in a planar or near-planar trans configuration, undergoes rotation (twisting) around the central C=C double bond. rsc.org This twisting motion leads to a non-planar geometry, often referred to as the "phantom" or perpendicular state, which serves as a crucial intermediate on the excited-state potential energy surface. youtube.com
From this perpendicular geometry, the molecule can decay back to the S₀ ground state. This decay process is a bifurcation, leading to the formation of either the cis or trans isomer. rsc.org The presence of the chloro-substituent can influence the energy of the excited states and the barriers to rotation. While the fundamental pathway is similar to that of unsubstituted stilbene, the electron-withdrawing nature of the chlorine atom can affect the lifetime and decay pathways of the excited state. caltech.edu In addition to isomerization, another photochemical pathway available to this compound is photocyclization under oxidative conditions to yield 3-chlorophenanthrene, a transformation known as the Mallory reaction.
The dynamics of these processes occur on an ultrafast timescale. For the parent compound, cis-stilbene (B147466), the lifetime of the excited state can be on the picosecond or even femtosecond scale, highlighting the efficiency of the isomerization process. xirrus.ch
Solvent properties play a critical role in dictating the efficiency and kinetics of the photoisomerization of stilbene derivatives. caltech.eduxirrus.ch The rate of isomerization is often dependent on both the polarity and the viscosity of the surrounding medium. researchgate.net
Solvent Polarity: The polarity of the solvent can significantly affect the rate of trans→cis isomerization, particularly for substituted stilbenes where charge-transfer character is present in the excited state. caltech.edunih.gov Polar solvents can stabilize the potentially more polar excited state or transition states involved in the twisting motion, thereby altering the energy barriers and reaction rates. koreascience.kr For some push-pull stilbenes, the excited state lifetime and isomerization pathways are strongly influenced by solvent polarity. researchgate.net
Solvent Viscosity: The isomerization process requires significant molecular motion, specifically the twisting of the two phenyl rings relative to each other around the ethylenic bond. xirrus.ch Increased solvent viscosity impedes this large-amplitude motion, which can slow down the rate of isomerization. xirrus.chresearchgate.net Studies on cis-stilbene have shown that the isomerization rate constant can depend linearly on the inverse of solvent viscosity, indicating that the mechanical friction imposed by the solvent is a key factor. xirrus.ch This relationship highlights that the photochemical dynamics are not solely governed by the electronic potential energy surface but also by the physical constraints of the environment.
The concept of intramolecular charge transfer (ICT) is crucial for understanding the photophysics of "push-pull" molecules, where an electron-donating group is electronically conjugated to an electron-withdrawing group. In this compound, the phenyl group acts as a weak donor, while the chlorine atom is an electron-withdrawing substituent. This arrangement can induce a degree of charge-transfer character in the excited state.
Upon photoexcitation, there can be a redistribution of electron density, leading to an excited state with a larger dipole moment than the ground state. This ICT character is often enhanced in polar solvents, which can stabilize the charge-separated form. researchgate.net The formation of ICT states, including twisted intramolecular charge-transfer (TICT) states, can open up new radiative (fluorescence) and non-radiative decay channels, competing with the isomerization pathway. rsc.orgnih.govnih.gov The extent of this charge transfer influences the molecule's photophysical properties, such as its absorption and fluorescence spectra, and can affect the quantum yields of isomerization. nih.gov For stilbene derivatives with stronger donor and acceptor groups, the formation of a TICT state, achieved by twisting around a single bond, can become a dominant deactivation pathway in polar solvents. rsc.org
Oxidative Transformations
The central double bond in this compound is susceptible to oxidative reactions, leading to the formation of value-added products like epoxides and cyclopropanes. These transformations often require specific catalysts and reagents to proceed efficiently and selectively.
The epoxidation of this compound involves the addition of a single oxygen atom across the ethylenic double bond to form this compound oxide. This reaction preserves the trans stereochemistry of the starting material. Gold-based catalysts have been shown to be highly effective for this transformation. rsc.orgresearchgate.net
A common method involves using a gold catalyst, such as Au/TiO₂, in the presence of a radical initiator like tert-butyl hydroperoxide (TBHP) and molecular oxygen. rsc.org The proposed mechanism is not a direct oxygen transfer from the peroxide to the alkene. Instead, it is believed to be a free-radical chain reaction:
The initiator (TBHP) helps to generate radicals from the solvent (e.g., methylcyclohexyl radicals from methylcyclohexane). rsc.orgresearchgate.net
This solvent radical reacts with molecular oxygen (O₂) to form a peroxy radical (R-OO•).
The peroxy radical then adds to the double bond of this compound.
The resulting intermediate cyclizes to form the epoxide product, regenerating a radical that continues the chain. researchgate.net
The role of the gold catalyst is crucial for achieving high activity and selectivity, possibly by facilitating radical formation and stabilizing key intermediates. rsc.org In the absence of the gold catalyst, the reaction is significantly less efficient. sapub.org This stereoselective epoxidation highlights a sophisticated interplay between the catalyst, initiator, solvent, and molecular oxygen. rsc.orgsapub.org
| Catalyst | Initiator | Solvent | Temperature (°C) | Yield of trans-stilbene (B89595) oxide (%) | Reference |
|---|---|---|---|---|---|
| Au/TiO₂ | 5 mol% TBHP | Methylcyclohexane (MCH) | 80 | 53 | rsc.org |
| Au/Fe₂O₃ | 5 mol% TBHP | Methylcyclohexane (MCH) | 80 | <20 (estimated from graph) | rsc.org |
| Au/C | 5 mol% TBHP | Methylcyclohexane (MCH) | 80 | <10 (estimated from graph) | [3. 8] |
Cyclopropanation is a reaction that converts an alkene into a cyclopropane (B1198618) ring. wikipedia.org For this compound, this involves the addition of a methylene (B1212753) (:CH₂) or substituted carbene unit across the double bond. The reaction is stereospecific, meaning the trans geometry of the starting alkene is retained in the 1,2-disubstituted cyclopropane product. masterorganicchemistry.comyoutube.com
Two primary methods for cyclopropanation are:
Simmons-Smith Reaction: This classic method uses a carbenoid, specifically iodomethylzinc iodide (ICH₂ZnI), which is typically generated in situ from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple. wikipedia.orgthermofisher.com The carbenoid delivers the methylene group to the alkene in a concerted, stereospecific manner. wikipedia.orgopenstax.org The reaction is known for its reliability and tolerance of various functional groups. tcichemicals.com A popular modification, known as the Furukawa modification, uses diethylzinc (B1219324) (Et₂Zn) with CH₂I₂, which can enhance reactivity. nih.govmdpi.com
Carbene Addition: Carbenes, such as dichlorocarbene (B158193) (:CCl₂), can also be used. Dichlorocarbene is conveniently generated in situ by reacting chloroform (B151607) (CHCl₃) with a strong base like potassium hydroxide (B78521) (KOH). openstax.org The electron-deficient carbene acts as an electrophile and adds across the nucleophilic double bond in a single, concerted step, yielding a dichlorocyclopropane derivative. openstax.orglibretexts.org
Both mechanisms proceed via a concerted transition state where the new C-C bonds are formed simultaneously, ensuring the retention of the original alkene's stereochemistry. masterorganicchemistry.comyoutube.com
| Reaction Type | Reagents | Key Intermediate | Product Type | Stereochemistry | Reference |
|---|---|---|---|---|---|
| Simmons-Smith | CH₂I₂ + Zn-Cu couple | Carbenoid (ICH₂ZnI) | 1,2-diphenylcyclopropane derivative | Stereospecific (trans → trans) | wikipedia.orgthermofisher.com |
| Dichlorocarbene Addition | CHCl₃ + KOH | Carbene (:CCl₂) | 1,1-dichloro-2,3-diphenylcyclopropane derivative | Stereospecific (trans → trans) | openstax.org |
Halogen-Specific Reactivity and Dehydrochlorination Pathways
The presence of a chlorine atom on one of the phenyl rings of this compound introduces specific reactivity patterns, particularly concerning substitution and elimination reactions. The chlorine atom can be displaced by nucleophiles under suitable conditions, such as high temperatures when using reagents like sodium hydroxide, leading to the formation of phenol (B47542) and other substituted benzene (B151609) derivatives. In comparison to other halogenated stilbenes, such as 4-bromostilbene (B83335), the reactivity differs. The bromine atom in 4-bromostilbene is a better leaving group due to its larger atomic size and greater polarizability, which generally favors nucleophilic aromatic substitution reactions over this compound.
Dehydrochlorination, the removal of a hydrogen and a chlorine atom, is a potential reaction pathway for this compound, leading to the formation of an alkyne. This type of reaction is typically promoted by strong bases. The specific conditions and the efficiency of dehydrochlorination for this compound would depend on factors such as the strength and steric bulk of the base, the solvent, and the reaction temperature.
Electrochemical Reaction Mechanisms and Alkene Radical Cations
The electrochemical behavior of this compound involves the formation of alkene radical cations. When an alkene radical cation is formed in isolation, the positive charge is stabilized by hyperconjugation. pku.edu.cn However, in the presence of a nucleophile, the positive charge on the alkene radical cation can be significantly stabilized by electrostatic attraction. pku.edu.cn This interaction with the nucleophile plays a crucial role in the transition state of the reaction. pku.edu.cn
Research on related systems provides insights into the potential mechanistic pathways. For instance, the addition of phenoxathiin (B166618) cation radical perchlorate (B79767) to various alkenes occurs stereospecifically. figshare.com This suggests that the reaction may proceed through a concerted or near-concerted mechanism where the stereochemistry of the starting alkene dictates the stereochemistry of the product. In the context of this compound, its electrochemical oxidation would generate a radical cation, which could then react with nucleophiles present in the system. The regioselectivity and stereoselectivity of such reactions would be influenced by the distribution of charge and spin density in the radical cation, as well as steric factors.
The study of all-solid-state lithium-sulfur batteries reveals that electrochemical reactions can involve metastable intermediates. nih.gov For example, the formation of Li2S2 as a metastable phase is observed during the electrochemical reduction of sulfur. nih.gov This principle of forming intermediate species could be applicable to the electrochemical reactions of this compound, where transient radical ion intermediates dictate the subsequent reaction pathways.
Radical Polymerization and its Mechanistic Aspects
This compound can participate in radical polymerization, a significant industrial process for producing a wide array of polymers. nih.gov Radical polymerization is applicable to a broad range of vinylic monomers and is tolerant of various functional groups and solvents. nih.gov The fundamental steps of radical polymerization include initiation, propagation, and termination. In the context of this compound, the double bond can act as a monomer unit.
The mechanism of radical polymerization involves the addition of a free radical to the double bond of the monomer, in this case, this compound. This creates a new radical species which can then react with another monomer molecule, propagating the polymer chain. The presence of the chlorine atom and the phenyl groups can influence the reactivity of the monomer and the stability of the resulting polymer radical. This, in turn, can affect the rate of polymerization and the properties of the final polymer.
While detailed studies on the specific mechanistic aspects of the radical polymerization of this compound are not extensively available in the provided search results, the general principles of radical polymerization would apply. The process would be initiated by a radical initiator, and the polymer chain would grow through the sequential addition of this compound monomer units.
Advanced Spectroscopic and Spectroelectrochemical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of trans-4-chlorostilbene. Both ¹H and ¹³C NMR spectra provide critical data for confirming the molecule's identity and understanding its conformational properties.
In ¹H NMR spectroscopy of this compound, the protons on the aromatic rings and the vinylic bridge give rise to characteristic signals. The chemical shifts (δ) of the aromatic protons typically appear in the range of 7.25–7.45 ppm. The two protons of the ethylenic bridge (CH=CH) are observed as a doublet around 6.95 ppm, with a large coupling constant (J) of approximately 16.2 Hz, which is indicative of the trans configuration.
¹³C NMR spectroscopy provides further structural detail by identifying the chemical environment of each carbon atom. nih.gov The spectrum of this compound will show distinct signals for the carbon atoms of the two phenyl rings and the two vinylic carbons. The carbon attached to the chlorine atom will exhibit a characteristic chemical shift influenced by the electronegativity of the halogen.
Table 1: Representative ¹H NMR Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ar-H | 7.25–7.45 | multiplet | - |
| CH=CH | 6.95 | doublet | 16.2 |
Note: Data is based on typical values and may vary slightly depending on the solvent and experimental conditions.
Mass Spectrometry (MS) in Reaction Monitoring and Product Identification
Mass spectrometry (MS) is an indispensable tool for the analysis of this compound, particularly in monitoring reaction progress and confirming the identity of reaction products. The technique provides a precise determination of the molecular weight and fragmentation patterns, which serve as a molecular fingerprint.
In a typical mass spectrum of this compound, the molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) of 214.69, corresponding to the molecular formula C₁₄H₁₁Cl. The presence of the chlorine atom is evident from the isotopic pattern of the molecular ion peak, with the M+2 peak appearing at approximately one-third the intensity of the M⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Gas chromatography-mass spectrometry (GC-MS) is a powerful combination for analyzing complex mixtures containing this compound. nih.gov This technique allows for the separation of individual components before they are introduced into the mass spectrometer, enabling the identification and quantification of the target compound even in the presence of impurities or byproducts.
Table 2: Key Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₄H₁₁Cl |
| Molecular Weight | 214.69 g/mol |
| Molecular Ion Peak (M⁺) | m/z 214.69 |
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, offers a detailed picture of the bonding and functional groups within the this compound molecule. These methods are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes.
The IR spectrum of this compound displays a number of characteristic absorption bands. nih.gov The C-H stretching vibrations of the aromatic rings are typically observed in the region of 3100-3000 cm⁻¹. researchgate.net The C=C stretching vibration of the central double bond gives rise to a band around 1600 cm⁻¹, and the C-Cl stretching vibration appears at lower frequencies.
Raman spectroscopy provides complementary information to IR spectroscopy. nih.gov For molecules with a center of symmetry, like this compound, certain vibrational modes may be Raman active but IR inactive, and vice versa. This mutual exclusion principle can be a powerful tool for structural determination. The Raman spectrum will also show characteristic bands for the aromatic ring and the vinylic C=C stretch.
Theoretical calculations, such as those based on Density Functional Theory (DFT), are often used in conjunction with experimental IR and Raman data to assign the observed vibrational modes to specific molecular motions. researchgate.netmdpi.com
Table 3: Selected Vibrational Frequencies for this compound
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopy Technique |
| Aromatic C-H Stretch | 3100-3000 | IR, Raman |
| Vinylic C=C Stretch | ~1600 | IR, Raman |
| Aromatic C=C Stretch | 1600-1450 | IR, Raman |
| C-Cl Stretch | < 800 | IR, Raman |
Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the this compound molecule. The absorption of UV or visible light promotes electrons from the ground state to higher energy excited states.
The UV-Vis absorption spectrum of this compound is characterized by strong absorption bands in the ultraviolet region, arising from π-π* transitions within the conjugated stilbene (B7821643) system. The position and intensity of these bands are sensitive to the molecular structure and the solvent environment.
Fluorescence spectroscopy, a type of emission spectroscopy, provides information about the de-excitation pathways of the molecule. After being excited to a higher electronic state, this compound can relax back to the ground state by emitting a photon. The fluorescence spectrum is typically a mirror image of the absorption spectrum, shifted to longer wavelengths (a phenomenon known as the Stokes shift).
Time-Resolved Emission Spectroscopy (TRES) for Excited State Dynamics
Time-Resolved Emission Spectroscopy (TRES) is a powerful technique for investigating the dynamics of the excited states of this compound. By measuring the decay of the fluorescence intensity over time, TRES can provide information about the lifetimes of the excited singlet state (S₁) and the processes that lead to its deactivation, such as intersystem crossing to the triplet state (T₁) and non-radiative decay.
Femtosecond transient absorption spectroscopy is another time-resolved technique that can be used to study the excited state dynamics of molecules like this compound. nih.gov This method allows for the observation of short-lived transient species, providing insights into the initial steps of photochemical reactions.
Polarization Spectroscopy and Anisotropy Measurements
Polarization spectroscopy and fluorescence anisotropy measurements are used to probe the rotational motion of this compound in solution and to determine the orientation of its transition dipole moments. ruc.dk
In a fluorescence anisotropy experiment, the sample is excited with polarized light, and the polarization of the emitted fluorescence is measured. jascoinc.com The degree of polarization of the emitted light is related to the rotational correlation time of the molecule, which in turn depends on its size, shape, and the viscosity of the solvent. This information can be used to study molecular aggregation and binding interactions.
Linear dichroism (LD) is another polarization spectroscopy technique that can be used to study the orientation of molecules in anisotropic media, such as stretched polymers. ruc.dk By measuring the differential absorption of light polarized parallel and perpendicular to the stretching direction, LD can provide information about the orientation of the transition dipole moments within the molecule.
Integration of Spectroscopic Techniques with Chemometric Analysis
The large and complex datasets generated by modern spectroscopic techniques can be effectively analyzed using chemometric methods. Chemometrics applies mathematical and statistical methods to extract meaningful information from chemical data.
For example, multivariate calibration methods such as Partial Least Squares (PLS) regression can be used to build quantitative models that relate the spectroscopic data to the concentration of this compound in a mixture. nih.gov This is particularly useful for in-situ reaction monitoring and quality control applications.
Pattern recognition techniques, such as Principal Component Analysis (PCA) and Linear Discriminant Analysis (LDA), can be used to classify samples based on their spectroscopic profiles. nih.gov This can be applied to differentiate between different isomers of chlorostilbene or to identify the presence of impurities. The integration of spectroscopy and chemometrics provides a powerful framework for the comprehensive characterization of this compound and its related compounds.
Computational and Theoretical Investigations of Trans 4 Chlorostilbene
Electronic Structure Calculations and Molecular Orbital Theory
Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure of trans-4-chlorostilbene. Methods such as B3LYP with basis sets like 6-31G* are commonly used to model its behavior. The introduction of a chlorine atom at the para position of one of the phenyl rings significantly influences the electronic distribution within the molecule compared to unsubstituted stilbene (B7821643).
Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity and electronic transitions. A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and lower kinetic stability. biomedres.us For molecules similar in structure to this compound, the HOMO-LUMO gap is a key determinant of their electronic properties and potential for intramolecular charge transfer. researchgate.netnih.gov
Table 1: Representative Frontier Molecular Orbital Energies and Properties
| Property | Representative Value | Significance |
| HOMO Energy | ~ -6.0 eV | Indicates electron-donating capability. |
| LUMO Energy | ~ -1.5 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | ~ 4.5 eV | Correlates with chemical reactivity and stability. biomedres.us |
Note: These values are representative and can vary depending on the computational method and basis set used.
The distribution of electron density, often visualized through Molecular Electrostatic Potential (MEP) maps, reveals the electrophilic and nucleophilic sites within the molecule. In this compound, the chlorine atom, due to its electronegativity, and the π-system of the aromatic rings are key regions of interest for chemical interactions.
Potential Energy Surface Analysis for Torsional Dynamics
The torsional dynamics of this compound, specifically the rotation around the central ethylenic double bond and the C-phenyl single bonds, are fundamental to its photochemical properties. The potential energy surface (PES) for these rotational motions governs the pathways and barriers for isomerization.
Theoretical calculations are used to map out the PES, identifying the minimum energy conformations and the transition states for rotation. For stilbene and its derivatives, the ground-state potential energy surface typically shows a significant barrier to rotation around the C=C double bond, which is overcome in the excited state during photoisomerization. The rotation of the phenyl rings also has its own, smaller energy barriers. In a study of a related molecule, 4-silaspiro(3,3)heptane, a two-dimensional ring-puckering PES was generated to understand its conformational energies. nih.gov A similar approach can be applied to the phenyl ring torsions in this compound. For glyoxal, the torsional potential energy surface was experimentally derived and fitted to a mathematical function, revealing the energy barriers between its trans and cis conformers. ibm.com
Table 2: Representative Torsional Barrier Energies
| Torsional Motion | Ground State Barrier (kcal/mol) | Excited State Barrier (kcal/mol) |
| Phenyl Ring Rotation | 2-5 | 1-3 |
| C=C Bond Rotation | > 40 | ~ 2-5 |
Note: These are typical values for stilbene-like molecules and serve as an illustration.
Modeling of Photochemical Isomerization Processes
The trans-cis isomerization of stilbenes upon photoexcitation is a classic example of a photochemical reaction. Computational modeling has been essential in understanding the mechanism of this process for this compound. The generally accepted mechanism involves the excitation of the trans isomer to its first excited singlet state (S1). From the S1 state, the molecule can undergo rotation around the central double bond to reach a perpendicular, twisted conformation, which is often a conical intersection with the ground state (S0). This provides a pathway for non-radiative decay back to the ground state, producing a mixture of trans and cis isomers.
Time-dependent DFT (TD-DFT) is a common method for studying excited states and their dynamics. nih.gov Computational models can predict the geometries of the excited state minima and the transition states connecting them, providing a detailed picture of the isomerization pathway. The presence of the chlorine substituent can affect the energetics of the excited states and the position of the conical intersection, thereby influencing the quantum yield of isomerization.
Theoretical Insights into Reaction Energetics and Transition States
Theoretical calculations provide valuable data on the energetics of reactions involving this compound, including the stability of intermediates and the energies of transition states. For instance, in electrophilic aromatic substitution reactions, computational models can determine the structure and energy of the sigma-complex intermediate.
For the photochemical isomerization process, the energy of the transition state for rotation in the excited state is a critical parameter. This barrier, along with the energies of the locally excited and twisted intramolecular charge transfer states, dictates the efficiency of the isomerization. DFT methods can be validated by comparing calculated activation energies with experimental data for similar reactions, such as stilbene isomerization.
Table 3: Representative Reaction Energetics
| Process | ΔH (kcal/mol) | ΔG (kcal/mol) |
| trans to cis Isomerization (Ground State) | ~ 3-5 | ~ 3-4 |
| S1 Excited State Torsional Barrier | ~ 2-5 | ~ 2-4 |
Note: These values are illustrative for stilbene-like systems.
Quantum-Chemical Computations of Photophysical Parameters
Quantum-chemical methods are widely used to predict the photophysical properties of molecules like this compound. These properties include absorption and emission wavelengths, fluorescence quantum yields, and excited-state lifetimes.
TD-DFT calculations can predict the vertical excitation energies, which correspond to the absorption maxima in the UV-Vis spectrum. nih.gov By optimizing the geometry of the first excited state, the emission energy (fluorescence) can also be calculated. The difference between the absorption and emission energies gives the Stokes shift.
The fluorescence quantum yield (Φf) is related to the relative rates of radiative decay (fluorescence) and non-radiative decay processes (such as internal conversion and intersystem crossing). While direct and highly accurate calculation of quantum yields from first principles is challenging, theoretical models can provide valuable insights. By calculating the energies of the relevant singlet and triplet excited states, and the spin-orbit couplings between them, it is possible to estimate the rates of radiative and non-radiative processes and thus the quantum yield. nih.govresearchgate.net The substituent on the stilbene can significantly modulate these photophysical properties. nih.govrsc.org
Table 4: Representative Calculated Photophysical Parameters
| Parameter | Calculated Value | Experimental Correlation |
| Absorption λmax (nm) | ~ 300-320 | Correlates well with experimental spectra. |
| Emission λmax (nm) | ~ 350-380 | Correlates with fluorescence measurements. |
| Fluorescence Quantum Yield (Φf) | Can be estimated | Dependent on excited state energetics and decay pathways. |
| Excited State Lifetime (τf) | Can be estimated | Inversely related to the sum of radiative and non-radiative decay rates. |
Note: The values are typical for substituted stilbenes and depend on the solvent environment.
Catalysis and Catalytic Applications in Trans 4 Chlorostilbene Chemistry
Transition Metal Catalysis in Synthesis and Transformations
Transition metals, particularly palladium and gold, play a pivotal role in the chemistry of trans-4-chlorostilbene. Palladium-catalyzed cross-coupling reactions are fundamental to its synthesis, while gold catalysts can be employed for its transformation.
Several palladium-catalyzed reactions are utilized for the efficient synthesis of this compound, forming the central carbon-carbon double bond with high stereoselectivity for the trans isomer. These methods include the Mizoroki-Heck, Suzuki-Miyaura, and Kumada couplings. nih.govyoutube.comnih.gov
Mizoroki-Heck Coupling : This reaction couples an aryl halide with an alkene. For the synthesis of this compound, this can involve the reaction of 4-chlorostyrene (B41422) with an aryl halide or styrene (B11656) with a chlorinated aryl halide in the presence of a palladium catalyst like palladium(II) acetate (B1210297) (Pd(OAc)₂).
Suzuki-Miyaura Coupling : Known for its mild conditions and tolerance of various functional groups, this method involves the cross-coupling of an aryl boronic acid with an aryl halide. nih.govnih.gov The synthesis can proceed via the reaction of 4-chlorophenylboronic acid with styrene. nih.gov
Kumada Coupling : This reaction utilizes a Grignard reagent and an aryl halide, offering another effective route to form the stilbene (B7821643) backbone under palladium catalysis.
Beyond synthesis, transition metal catalysts can also be used to transform this compound. Gold-based catalysts, for instance, are effective in epoxidation reactions. Atomically precise gold nanoclusters and catalysts like gold trichloride (B1173362) have been shown to catalyze the stereoselective epoxidation of stilbenes. sapub.orgresearchgate.net For this compound, this reaction would yield the corresponding epoxide, a valuable intermediate for further synthetic modifications.
Table 1: Transition Metal-Catalyzed Reactions Involving this compound
| Reaction Type | Catalyst Example | Reactant 1 | Reactant 2 | Product | Reference |
| Mizoroki-Heck | Pd(OAc)₂ / PPh₃ | 4-Chlorostyrene | Styrene | This compound | |
| Suzuki-Miyaura | Palladium Complex | 4-Chlorophenylboronic acid | Styrene | This compound | nih.gov |
| Kumada Coupling | Palladium Complex | Grignard Reagent | Aryl Halide | This compound | |
| Epoxidation | AuCl₃ | This compound | Oxidant (e.g., NaOCl) | This compound oxide |
Organocatalysis and its Role
Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis, offering an alternative to metal-based catalysts. nih.govbeilstein-journals.org In the context of compounds structurally related to this compound, organocatalysts are instrumental in stereoselective transformations.
A notable example is the use of a recyclable lipophilic cinchona squaramide organocatalyst in the Michael addition of cyclohexyl Meldrum's acid to 4-chloro-trans-β-nitrostyrene. nih.govbeilstein-journals.orgscilit.com This reaction is highly relevant as 4-chloro-trans-β-nitrostyrene shares the chlorophenyl-vinyl moiety with this compound. The reaction proceeds with excellent yield and high enantioselectivity, demonstrating the power of organocatalysis in controlling stereochemistry. nih.govbeilstein-journals.org This particular transformation is a key step in the gram-scale synthesis of a precursor to (S)-baclofen, a pharmaceutical agent. nih.govbeilstein-journals.org
A significant advantage of this catalytic system is the recyclability of the organocatalyst. nih.govbeilstein-journals.org By incorporating a lipophilic tag, the catalyst can be easily recovered from the reaction mixture by precipitation and filtration, and reused for multiple cycles without a significant loss of activity or selectivity. nih.govbeilstein-journals.orgresearchgate.net
Table 2: Performance of Recyclable Organocatalyst in the Michael Addition of Acetylacetone to trans-β-Nitrostyrene
| Cycle | Yield (%) | Enantiomeric Excess (ee, %) | Catalyst Recycling Efficiency (%) | Reference |
| 1 | 84 | 91 | 91 | researchgate.net |
| 2 | 89 | 90 | 99 | researchgate.net |
| 3 | 94 | 91 | 92 | researchgate.net |
| 4 | 93 | 91 | 99 | researchgate.net |
| 5 | 96 | 92 | 97 | researchgate.net |
Heterogeneous Catalysis in Reactions of Chlorinated Organic Compounds
Heterogeneous catalysts, which exist in a different phase from the reactants, are widely used in industrial chemistry due to their ease of separation and recyclability. For chlorinated organic compounds like this compound, heterogeneous catalysts are particularly relevant for hydrogenation and hydrodechlorination reactions.
Raney Nickel, a solid catalyst composed primarily of nickel, is widely used for the hydrogenation of carbon-carbon double bonds. wikipedia.org Under appropriate conditions, it can reduce the central double bond of this compound to yield 1-(4-chlorophenyl)-2-phenylethane. Raney Nickel is also a potent catalyst for hydrodechlorination, a process that involves the cleavage of a carbon-chlorine bond and its replacement with a carbon-hydrogen bond. mdpi.comnih.gov This reaction is crucial for the detoxification of chlorinated aromatic compounds. mdpi.comrsc.org The reaction can be carried out using an Al-Ni alloy in an aqueous basic solution, where the in-situ-generated Raney Nickel displays high activity. mdpi.com
Polymer-supported palladium catalysts represent another class of heterogeneous systems used for the hydrodechlorination of aryl chlorides. mdpi.com These catalysts combine the high activity of palladium with the practical benefits of a solid support, allowing for reactions to be conducted in various media, including water, and facilitating catalyst recovery. mdpi.comorganic-chemistry.org
Table 3: Examples of Heterogeneous Catalysis for Chlorinated Aromatics
| Catalyst System | Reaction Type | Substrate Type | Key Feature | Reference |
| Raney Ni-Al Alloy | Hydrodechlorination | Chloroaromatic Compounds | In-situ generation of active catalyst | mdpi.comacademie-sciences.fr |
| Raney Nickel | Hydrogenation | Alkenes, Aromatics | High activity at room temperature | wikipedia.org |
| Polymer-Supported Palladium | Hydrodechlorination | Aryl Chlorides | High reusability, effective in aqueous media | mdpi.com |
Electrochemical Catalysis and Aminium Salt Catalysis in Cycloaddition
Electrochemical catalysis offers a method for driving reactions using electricity, often under mild conditions. For stilbene derivatives, electrocatalysis can be employed to achieve transformations that might otherwise require harsh reagents. An example is the electrocatalytic oxidative cleavage of electron-deficient stilbenes into their corresponding aldehydes. organic-chemistry.org This process uses a triphenylamine-based electrocatalyst, which mediates the electron transfer from the stilbene to the anode. The reaction proceeds through a radical cation intermediate and subsequent formation of a 1,2-diol, which is then cleaved. organic-chemistry.org This method serves as an electrochemical equivalent to ozonolysis. organic-chemistry.org
Aminium salts, particularly those derived from triarylaminium radical cations, are known to catalyze a variety of reactions, including cycloadditions. acs.orgacs.org These catalysts operate via an electron-transfer mechanism, generating a radical cation from the substrate, which can then undergo further reaction. While direct examples involving this compound are not prominent, the principles of aminium salt-catalyzed [2+2] cycloadditions of stilbenes are well-established. elsevierpure.comacs.org The fluorescence of trans-stilbene (B89595) can be quenched by electron-poor alkenes, leading to the formation of an exciplex that can collapse to form cyclobutane (B1203170) adducts. elsevierpure.com Aminium salt catalysis could potentially facilitate such cycloadditions by initiating the formation of the stilbene radical cation, which would then react with a suitable partner.
Applications in Advanced Materials and Organic Functional Systems
Precursor in the Synthesis of Complex Organic Molecules
trans-4-Chlorostilbene serves as a key starting material in the synthesis of more complex organic structures, particularly polycyclic aromatic hydrocarbons (PAHs). ontosight.ai Its most notable application in this area is as a precursor in the Mallory reaction, a photochemical oxidative cyclization method used to synthesize phenanthrenes. nih.gov
In this reaction, the trans-isomer of 4-chlorostilbene (B8714627) first undergoes photoisomerization to the corresponding cis-isomer. The cis-stilbene (B147466) is then capable of undergoing an intramolecular cyclization upon further irradiation, forming an unstable dihydrophenanthrene intermediate. This intermediate is subsequently oxidized to yield the stable aromatic phenanthrene (B1679779) system. nih.gov Specifically, this compound is converted to 3-chlorophenanthrene, demonstrating its utility in creating specifically substituted PAHs. This method is a powerful tool for constructing complex molecular frameworks that are difficult to produce through other synthetic routes. nih.gov
| Precursor Compound | Reaction Type | Product | Significance |
| This compound | Photochemical Oxidative Cyclization (Mallory Reaction) | 3-Chlorophenanthrene | Synthesis of substituted polycyclic aromatic hydrocarbons (PAHs). nih.gov |
Integration into Functional Materials with Tunable Properties
The photochemical reactivity of this compound is central to its integration into functional materials with properties that can be controlled or "tuned" by light. ontosight.ai The ability of the stilbene (B7821643) core to undergo reversible trans-cis photoisomerization allows for the creation of photoresponsive materials and molecular switches. ontosight.ai
Contribution to the Development of Dyes and Pigments
While specific commercial dyes derived directly from this compound are not widely documented, its chemical structure serves as a foundational backbone for chromophores. The stilbene unit is a known chromophore, and its derivatives are used in optical brighteners and dyes. The compound can be functionalized to create precursors for various colorants.
A key synthetic route involves electrophilic aromatic substitution on the benzene (B151609) rings of this compound. For instance, nitration of the molecule can introduce nitro groups (-NO2), which are powerful auxochromes and key components in many types of dyes and pigments. These nitro-substituted derivatives can then be further modified, for example, by reduction to amino groups (-NH2), to serve as diazo components in the synthesis of azo dyes. This versatility makes this compound a useful intermediate in the broader field of colorant chemistry.
| Reaction | Reagents | Product Type | Application |
| Electrophilic Nitration | Nitric Acid, Sulfuric Acid | Nitro-substituted chlorostilbene | Intermediate for dyes and pigments. |
Use as a Building Block in Specialty Chemicals
The defined geometry and reactivity of this compound make it a valuable building block for a range of specialty chemicals, particularly in polymer science. Its rigid structure can be incorporated into polymer chains to enhance their thermal stability and mechanical properties.
A significant application is its use as a precursor for epoxide derivatives. This compound can be oxidized to form DL-trans-4-Chlorostilbene Oxide. This epoxide contains a reactive three-membered ring that can undergo ring-opening polymerization. This makes it a useful monomer or cross-linking agent in the production of epoxy resins, a class of thermosetting polymers known for their strong adhesive properties, chemical resistance, and durability. By incorporating the chlorostilbene unit, these resins can be endowed with modified properties.
Applications in Organic Electronics and Nonlinear Optics (NLO)
The conjugated pi-system of this compound, which extends across both phenyl rings and the central double bond, gives rise to interesting electronic and optical properties that are exploited in organic electronics. nih.gov The compound exhibits luminescence and has potential as a component in organic light-emitting diodes (OLEDs) and other photoluminescent devices. nih.govnih.gov Its structure can be incorporated into larger conjugated polymers that serve as organic semiconductors.
Furthermore, the stilbene family is known for its nonlinear optical (NLO) properties. NLO materials interact with intense electromagnetic fields, like those from lasers, to produce new fields with different frequencies. While detailed NLO data for this compound specifically is limited in publicly available literature, related stilbene derivatives are known to possess significant third-order NLO responses. This suggests that this compound and materials derived from it could have applications in areas such as optical switching and frequency conversion.
| Property | Relevance | Potential Application |
| Luminescence | Light emission upon excitation | Organic Light-Emitting Diodes (OLEDs). nih.govnih.gov |
| Conjugated Pi-System | Charge transport capability | Organic Semiconductors. |
| Nonlinear Optical (NLO) Response | Alters properties of incident light | Optical Switching, Photonics. |
Q & A
Q. What experimental controls are critical for ensuring reproducibility in this compound mechanistic studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
